(pyridin-4-yl)-3H-pyrimidin-4-one
Overview
Description
(pyridin-4-yl)-3H-pyrimidin-4-one is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-4-yl)-3H-pyrimidin-4-one typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method is the reaction of 4-aminopyridine with a suitable pyrimidine derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(pyridin-4-yl)-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(pyridin-4-yl)-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (pyridin-4-yl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-aminopyridine: A compound with similar structural features but different biological activities.
4-pyridylpyrimidine: Another heterocyclic compound with applications in medicinal chemistry.
Pyrrolo[3,4-c]pyridine: A compound with a fused pyrrole and pyridine ring, used in various biological studies
Uniqueness
(pyridin-4-yl)-3H-pyrimidin-4-one is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This versatility allows for the development of a wide range of derivatives with diverse biological and chemical properties .
Biological Activity
The compound (pyridin-4-yl)-3H-pyrimidin-4-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring and a pyrimidinone moiety, contributing to its biological properties. The molecular formula is with a molecular weight of approximately 150.14 g/mol. The compound's planar structure facilitates interactions with various biological targets, particularly enzymes involved in cellular signaling pathways.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting protein kinases. It binds to the active sites of these enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to anti-cancer effects by suppressing cell proliferation and inducing apoptosis in malignant cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . It has been investigated for its ability to inhibit various cancer cell lines, including:
- HeLa Cells : Demonstrated a reduction in cell viability with an IC50 value of approximately 0.058 μM.
- A549 Cells : Similar reductions in cell proliferation were observed.
These findings suggest that the compound may effectively target cancer cells while sparing normal cells, making it a promising candidate for further development .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown potential as an antimicrobial agent . Preliminary studies indicate activity against various bacterial strains such as:
- Staphylococcus aureus
- Escherichia coli
These results highlight the compound's versatility and potential application in treating infectious diseases .
Study 1: Inhibition of Protein Kinases
A study focusing on the structure-activity relationship (SAR) of derivatives of this compound revealed that modifications to the pyridine ring significantly enhanced kinase inhibition potency. The most effective derivative showed an IC50 value of 0.001 μM against ROCK II, indicating strong inhibitory activity .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 μg/mL .
Research Findings Summary Table
Properties
IUPAC Name |
2-pyridin-4-yl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFRUPSAGIMPEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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